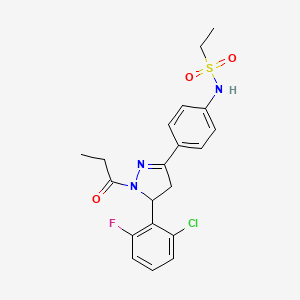

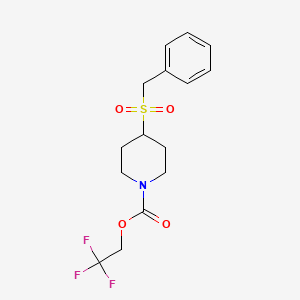

2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

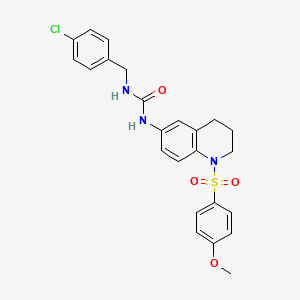

The compound “2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains an adamantane moiety, which is a type of polycyclic alkane consisting of three interconnected cyclohexane rings . Adamantane derivatives have been studied for their potential in various applications, including medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

The adamantane moiety is a key feature in the design of new drug delivery systems . Its cage-like structure allows for the creation of liposomes, cyclodextrins, and dendrimers that can encapsulate drugs, enhancing their solubility and stability. This compound, with its adamantane core, could be used to improve the pharmacokinetics of various drugs, ensuring that they reach their target sites in the body more effectively.

Surface Recognition Studies

Adamantane derivatives are also utilized in surface recognition studies due to their high symmetry and structural uniqueness . This compound could be involved in the development of sensors or assays for the detection of specific molecules, leveraging the adamantane’s ability to interact with a variety of substrates.

Synthesis of Bioactive Compounds

The reactivity of adamantane derivatives makes them excellent starting materials for the synthesis of bioactive compounds . This particular compound could serve as a precursor in the creation of new pharmaceuticals with potential therapeutic effects.

Polymerization Reactions

Unsaturated adamantane derivatives are known for their role in polymerization reactions . The compound could be used to synthesize novel polymers with enhanced thermal stability and unique properties suitable for high-performance materials.

Antidiabetic Agent Research

Research has shown that adamantane derivatives can act as multi-target antidiabetic agents . This compound could be explored for its efficacy in inhibiting enzymes related to diabetes, potentially leading to new treatments for the disease.

Cytotoxic Activity for Cancer Therapy

Some adamantane-containing compounds have demonstrated promising cytotoxic activities, making them potential candidates for cancer therapy . This compound’s structure suggests it could be investigated for its effectiveness in targeting and inhibiting cancer cell growth.

Quantum-Chemical Calculations

The electronic structure of adamantane derivatives is often studied using quantum-chemical calculations to understand their chemical and catalytic transformations . This compound could be a subject of computational studies to predict its reactivity and interactions with other molecules.

High-Energy Fuels and Oils

Adamantane derivatives are considered for the development of thermally stable and high-energy fuels and oils . The compound’s inherent stability and energy-rich structure make it a potential component in the formulation of advanced fuels.

Wirkmechanismus

Target of Action

Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

The interaction of adamantane derivatives with their targets often involves chemical and catalytic transformations . The carboxylic acid derivative of adamantane can act as an alkylating agent .

Biochemical Pathways

Adamantane derivatives are known to be involved in various chemical and catalytic transformations .

Result of Action

Adamantane derivatives have been known to be utilized in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

The synthesis and transformation of adamantane derivatives are known to be influenced by various factors, including the presence of catalysts and the conditions of the reaction environment .

Eigenschaften

IUPAC Name |

2-[4-(adamantane-1-carbonylamino)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c20-16(26)17-22-24-25(23-17)15-3-1-14(2-4-15)21-18(27)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,20,26)(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRARZALPIJUUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N5N=C(N=N5)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)

![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)

![Methyl 2-[4-(dimethylamino)anilino]propanoate](/img/structure/B2895591.png)

![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)